molecular formula C9H18N2 B1514427 (1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine CAS No. 1001345-81-8

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine

Cat. No.: B1514427
CAS No.: 1001345-81-8
M. Wt: 154.25 g/mol
InChI Key: HKRKCEYPGZUQAP-UHFFFAOYSA-N
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Description

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H18N2. It is a secondary amine featuring a cyclopropyl group attached to a pyrrolidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with pyrrolidine under specific conditions. One common method is the reductive amination of cyclopropylmethanone with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques. The process involves optimizing reaction conditions to achieve high yields and purity, often employing continuous flow reactors for efficiency.

Chemical Reactions Analysis

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain derivatives with different functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclopropylmethanone derivatives.

  • Reduction: Alcohols and amines.

  • Substitution: Amides, esters, and other substituted amines.

Scientific Research Applications

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine: can be compared to other similar compounds such as piperidine derivatives and cyclopropylamines . Its uniqueness lies in the combination of the cyclopropyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Cyclopropylamines

  • Other secondary amines with similar structural motifs

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Biological Activity

(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structure and Composition

  • Molecular Formula : C10H16N2
  • Molecular Weight : 168.25 g/mol
  • IUPAC Name : this compound

The compound acts primarily through interactions with specific receptors and enzymes. Its pyrrolidine moiety allows for unique interactions that can modulate biological pathways. The cyclopropyl group contributes to the compound's rigidity, enhancing binding affinity to various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against a range of bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Neuropharmacological Effects

The compound's structure suggests potential activity at neurotransmitter receptors. Studies on related pyrrolidine derivatives indicate they may influence dopamine and serotonin pathways, which are critical in treating mood disorders and neurodegenerative diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrolidine derivatives, including those structurally related to this compound. Results showed significant inhibition of bacterial growth, particularly against resistant strains .
  • Neurotransmitter Interaction : Another study focused on the interaction of pyrrolidine derivatives with nicotinic acetylcholine receptors, revealing their potential as modulators in cognitive enhancement therapies .
  • Cancer Research : Research has also explored the anticancer properties of similar compounds, demonstrating cytotoxic effects against various cancer cell lines through apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings related to SAR:

Structural Feature Effect on Activity
Pyrrolidine ringEnhances receptor binding and activity
Cyclopropyl groupIncreases rigidity and specificity for targets
Amine functional groupCritical for interaction with biological receptors

Properties

IUPAC Name

[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-9(3-4-9)8-11-5-1-2-6-11/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRKCEYPGZUQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650977
Record name 1-{1-[(Pyrrolidin-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001345-81-8
Record name 1-(1-Pyrrolidinylmethyl)cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001345-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{1-[(Pyrrolidin-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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